molecular formula C8H12N2O2 B153083 tert-Butyl 1H-imidazole-1-carboxylate CAS No. 49761-82-2

tert-Butyl 1H-imidazole-1-carboxylate

Cat. No.: B153083
CAS No.: 49761-82-2
M. Wt: 168.19 g/mol
InChI Key: MTBKGWHHOBJMHJ-UHFFFAOYSA-N
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Description

tert-Butyl 1H-imidazole-1-carboxylate is a protected imidazole derivative widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure features a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the imidazole ring, which provides steric protection and modulates reactivity during multi-step syntheses. This compound is characterized by its stability under basic conditions and susceptibility to acidic deprotection, making it a versatile building block .

Biological Activity

Overview

tert-Butyl 1H-imidazole-1-carboxylate, also known as N-Boc-imidazole, is a derivative of imidazole that has garnered attention for its diverse biological activities and applications in organic synthesis. This compound serves as a protecting group for amines and plays a significant role in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity spans several therapeutic areas, including antibacterial, anti-inflammatory, and anticancer properties.

The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis, particularly for amines. This protection allows for selective reactions without affecting the imidazole ring. The compound's ability to undergo gas-phase elimination kinetics has been studied, indicating its potential reactivity in various biochemical pathways .

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a broad range of biological activities:

  • Antibacterial Activity : Imidazole derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate their effectiveness at low concentrations .
  • Anti-inflammatory Effects : Compounds containing the imidazole moiety have been linked to anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Anticancer Potential : Some studies suggest that imidazole derivatives can inhibit tumor growth and may be used in cancer therapies due to their ability to interfere with cellular processes involved in cancer progression .

Case Studies

Several studies have highlighted the efficacy of this compound and related compounds:

  • Antibacterial Efficacy : A study evaluated various imidazole derivatives' antibacterial properties against S. aureus and E. coli. The results indicated that certain derivatives exhibited zones of inhibition ranging from 23.09 mm to 42.85 mm at concentrations of 50 µg/mL and 150 µg/mL respectively (Table 1) .
    CompoundS. aureus (50 µg/mL)E. coli (50 µg/mL)
    1a5 (23.09 mm)7 (33.33 mm)
    1b3 (14.28 mm)6 (28.57 mm)
    1c5 (23.09 mm)5 (23.09 mm)
    1d5 (23.09 mm)5 (23.09 mm)
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory potential of imidazole derivatives, demonstrating their ability to reduce inflammation markers in vitro, suggesting a pathway for developing new anti-inflammatory drugs .
  • Anticancer Studies : Research conducted on imidazole-containing compounds revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines .

Synthetic Routes

The synthesis of this compound typically involves the protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group, allowing for subsequent chemical modifications without affecting the core structure of the imidazole ring. Various synthetic methods have been explored, including regioselective cross-coupling reactions that enhance the yield and purity of the final product .

Scientific Research Applications

Organic Synthesis

tert-Butyl 1H-imidazole-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to act as a protecting group for amines allows for selective reactions without interfering with the imidazole functionality. This property is particularly useful in multi-step synthetic pathways.

Key Reactions Involving t-Boc-imidazole :

  • Aldol Condensations : Acts as a catalyst, facilitating the formation of β-hydroxy carbonyl compounds.
  • Michael Additions : Enhances nucleophilicity through hydrogen bonding interactions with electrophiles.
  • Cyclization Reactions : Promotes the formation of cyclic structures essential for complex molecule synthesis.

Catalysis

The compound is noted for its catalytic properties in various organic reactions. Its ability to activate carbonyl groups through coordination makes it valuable in:

  • Cross-Coupling Reactions : Used to form carbon-carbon bonds, essential in building complex organic frameworks.
  • Transition Metal Complexation : Studies have shown that t-Boc-imidazole can form stable complexes with transition metals, enhancing catalytic efficiency in reactions such as Suzuki and Heck couplings.

Medicinal Chemistry

In the realm of drug discovery, this compound is utilized as a precursor for synthesizing biologically active molecules. Its structural similarity to pharmacologically relevant imidazoles allows it to be a starting point for designing new therapeutics.

Examples of Applications in Drug Design :

  • Anti-inflammatory Agents : Compounds derived from t-Boc-imidazole have shown promising anti-inflammatory properties.
  • Antimicrobial Agents : Its derivatives are being explored for their potential efficacy against various bacterial strains.

Case Study 1: Synthesis of Imidazole Derivatives

In one study, researchers used t-Boc-imidazole as a starting material to synthesize a series of substituted imidazoles. The study highlighted the efficiency of using t-Boc protection during multi-step reactions, resulting in high yields and purity of final products .

Case Study 2: Catalytic Applications

A recent investigation demonstrated that t-Boc-imidazole significantly enhanced the rate of cyclization reactions when used as a catalyst. This study provided insights into optimizing reaction conditions for improved yield and selectivity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
tert-Butyl 1H-pyrazole-1-carboxylatePyrazole derivativeSimilar bicyclic structure but with a pyrazole ring
tert-Butyl 1H-benzo[d]imidazole-1-carboxylateBenzoimidazole derivativeContains a benzene ring fused to the imidazole
tert-Butyl 5-hydroxypentylcarbamateCarbamate derivativeFeatures a hydroxypentyl group instead of imidazole

These compounds share similar reactivity profiles due to their nitrogen-containing heterocycles but differ significantly in their specific applications and biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 1H-imidazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via carbamate-forming reactions. One method involves reacting imidazole derivatives with tert-butyl carbonates or chloroformates under basic conditions. For example, in the synthesis of analogous compounds, 4-(methoxycarbonyl)benzyl 1H-imidazole-1-carboxylate was reacted with a boronated tripeptide in the presence of a coupling agent to form intermediates . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with hexane/EtOAc (e.g., 88:12) is effective for isolating the product .
    Typical yields range from 80–90% under optimized conditions.

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Answer:

  • HPLC : Purity is assessed using reverse-phase HPLC with UV detection (≥98% purity criteria) .
  • Mass spectrometry (HRMS/LCMS) : Confirm molecular weight (e.g., m/z 245.05 for [M+H]⁺) .
  • NMR : Key signals include the tert-butyl group (1.2–1.4 ppm, singlet) and imidazole protons (7.0–8.5 ppm) .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • Storage : Store in airtight containers at –20°C to prevent decomposition .
  • Handling : Use explosion-proof equipment and avoid sparks/open flames due to peroxide-like reactivity of related tert-butyl compounds .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Answer: X-ray crystallography reveals C–H···O interactions (2.5–3.0 Å) between the carbonyl oxygen and adjacent imidazole protons, forming 1D chains in the crystal lattice . Graph set analysis (Etter’s rules) classifies these as D₁¹ motifs , which guide the design of co-crystals or metal-organic frameworks (MOFs) by leveraging directional non-covalent interactions .

Q. What analytical strategies resolve contradictions between computational predictions and experimental data for tert-butyl group conformations?

Answer:

  • Low-temperature NMR : Captures axial-equatorial equilibria (e.g., ΔG‡ ~50 kJ/mol) in solution, as seen in triazinane analogs .
  • DFT with explicit solvent modeling : Solvent molecules (e.g., water) stabilize equatorial conformers, aligning calculations with experimental observations .
  • Crystallographic validation : X-ray structures (e.g., triclinic P1 symmetry, α = 79.6°) provide definitive evidence of solid-state conformations .

Q. How can regioselective functionalization of the imidazole ring be achieved in this compound derivatives?

Answer:

  • Electrophilic substitution : Use directing groups (e.g., boronate esters at C4) to enable C5 halogenation or coupling (e.g., Suzuki-Miyaura with aryl bromides) .
  • Protection-deprotection : The tert-butyl carbamate group stabilizes N1 during C2/C4 modifications .
    Example: tert-Butyl 4-(4-bromophenyl)-1H-imidazole-1-carboxylate* was synthesized in 87% yield via Pd-catalyzed cross-coupling .

Q. What mechanistic insights guide deuteration studies at the imidazole C5 position?

Answer:

  • Acid/base-mediated H/D exchange : Use D₂O or CD₃OD with catalytic acid (e.g., HCl) to achieve >95% deuteration at C5.
  • Kinetic control : Short reaction times (1–2 hrs) prevent over-deuteration. Isotopic labeling is confirmed via HRMS (e.g., m/z 145.0759 for [M – Boc + 2H]⁺) .

Q. How do solvent and temperature affect crystallization outcomes for this compound?

Answer:

  • Solvent polarity : Low-polarity solvents (e.g., hexane/EtOAc) favor well-defined crystals suitable for X-ray analysis .
  • Temperature gradient : Slow cooling from 60°C to 4°C reduces lattice defects, as evidenced by improved R factors (R₁ < 0.06) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across studies?

Answer:

  • Standardize conditions : Ensure identical instrumentation (e.g., Bruker APEX CCD for XRD) and calibration .
  • Batch variability : Impurities (e.g., residual solvents) alter melting points; repurify via recrystallization .
  • Cross-validate : Compare NMR shifts with structurally analogous compounds (e.g., tert-butyl indazole carbamates) .

Q. Tables for Key Data

Property Value Reference
Molecular Weight 196.21 g/mol
Crystal System Triclinic (P1)
Unit Cell Parameters a = 5.972 Å, b = 7.173 Å, c = 12.164 Å
Typical Yield 87% (hexane/EtOAc = 88:12)
HRMS [M+H]⁺ 245.05

Comparison with Similar Compounds

Structural Variations and Substituents

The tert-butyl imidazole carboxylate scaffold can be modified at multiple positions, leading to derivatives with distinct physicochemical and functional properties. Key structural analogs include:

Compound Name Substituents/R-Groups Key Features Reference ID
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Formyl group at C4 of imidazole Reactive aldehyde for conjugation; triclinic crystal structure (P1 space group)
tert-Butyl 6-bromo-1H-benzimidazole-1-carboxylate Bromine at C6; fused benzene ring Enhanced electrophilicity for cross-coupling reactions
tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate Amino group at C2; fused benzene ring Potential for hydrogen bonding; pharmaceutical intermediate
tert-Butyl 4-{3-Azido-2-[(tert-butoxycarbonyl)amino]propyl}-1H-imidazole-1-carboxylate Azido and Boc-protected aminoalkyl chain at C4 Click chemistry applications; 70% synthetic yield
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate Chloromethyl group at C2; fused benzene ring Electrophilic site for nucleophilic substitution; 97% purity
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate Amino group at C5; fused benzene ring Refrigerated storage; 95% purity

Physicochemical Properties

  • Crystallography :

    • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate crystallizes in a triclinic system (a = 5.972 Å, b = 7.173 Å, c = 12.164 Å) with C-H···O interactions stabilizing the lattice .
    • Benzimidazole derivatives (e.g., tert-Butyl 6-bromo-1H-benzimidazole-1-carboxylate) exhibit altered packing due to fused aromatic rings .
  • Spectroscopy :

    • ¹H-NMR : tert-Butyl groups resonate at δ 1.36–1.59 ppm, while imidazole protons appear between δ 6.57–7.26 ppm depending on substitution .
    • ¹³C-NMR : Carbonyl carbons (C=O) are observed at δ 157–165 ppm .

Properties

IUPAC Name

tert-butyl imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBKGWHHOBJMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198032
Record name tert-Butyl 1H-imidazole-1-carboxylate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49761-82-2
Record name 1H-Imidazole-1-carboxylic acid, 1,1-dimethylethyl ester
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Record name tert-Butyl 1H-imidazole-1-carboxylate
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Record name tert-Butyl 1H-imidazole-1-carboxylate
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Record name tert-butyl 1H-imidazole-1-carboxylate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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